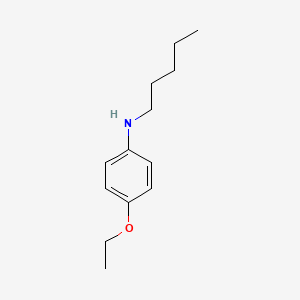

4-ethoxy-N-pentylaniline

CAS No.: 718-38-7

Cat. No.: VC17755893

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 718-38-7 |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | 4-ethoxy-N-pentylaniline |

| Standard InChI | InChI=1S/C13H21NO/c1-3-5-6-11-14-12-7-9-13(10-8-12)15-4-2/h7-10,14H,3-6,11H2,1-2H3 |

| Standard InChI Key | BKHMYYDXCDINJU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC1=CC=C(C=C1)OCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Ethoxy-N-pentylaniline features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a pentyl chain (-C₅H₁₁) bonded to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol and an exact mass of 207.1623 g/mol . The ethoxy group contributes to electronic effects on the aromatic ring, while the pentyl chain enhances hydrophobicity, as evidenced by a calculated LogP value of 3.313 .

Spectroscopic Signatures

While experimental NMR data for 4-ethoxy-N-pentylaniline are unavailable, predictions based on analogous compounds suggest:

-

¹H NMR: A triplet at δ ≈ 0.90 ppm (terminal CH₃ of pentyl), multiplet at δ 1.20–1.50 ppm (methylene protons of pentyl), triplet at δ ≈ 3.30 ppm (N-CH₂), quartet at δ ≈ 4.00 ppm (OCH₂ of ethoxy), and aromatic protons as doublets at δ 6.60–7.20 ppm .

-

¹³C NMR: Signals at δ ≈ 14.1 (CH₃ of ethoxy), δ 63.5 (OCH₂), δ 45.2 (N-CH₂), and aromatic carbons at δ 115–155 ppm .

Synthesis and Reaction Pathways

Catalytic N-Alkylation

The most viable synthesis route involves manganese-catalyzed borrowing hydrogen methodology, as demonstrated for N-alkyl anilines . In this approach:

-

Substrate: 4-Ethoxyaniline (p-phenetidine) reacts with 1-pentanol.

-

Catalyst: A manganese complex (e.g., Mn(I) with N-heterocyclic carbene ligands) facilitates dehydrogenation of 1-pentanol to pentanal, followed by imine formation and reduction to yield the N-pentyl product .

-

Conditions: Reactions proceed at 80–120°C under inert atmosphere, achieving yields >80% .

Alternative Methods

-

Alkyl Halide Alkylation: Treatment of 4-ethoxyaniline with 1-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

-

Reductive Amination: Condensation of pentanal with 4-ethoxyaniline followed by NaBH₄ reduction.

Physicochemical Properties

Thermal Stability

While direct data are lacking, homologous N-pentyl anilines exhibit melting points between -20°C to 50°C and boiling points of 250–300°C . The ethoxy group likely lowers melting points due to reduced symmetry compared to unsubstituted analogs.

Solubility and Partitioning

-

Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethanol) but insoluble in water due to the pentyl chain (LogP = 3.313) .

-

Density: Estimated at 0.95–1.05 g/cm³ based on similar N-alkyl anilines .

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase = 70:30 acetonitrile/water, retention time ≈ 8–10 minutes.

-

GC-MS: Characteristic fragments at m/z 207 (M⁺), 150 (loss of C₅H₁₁), and 108 (C₆H₅O) .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume